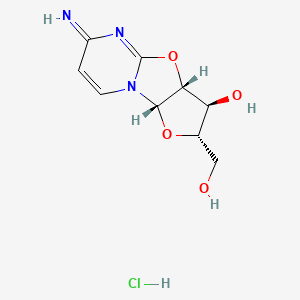

Ancitabine hydrochloride

Descripción general

Descripción

El hidrocloruro de ancitabina, también conocido como hidrocloruro de ciclocitidina, es un profármaco de citarabina. Es estructuralmente similar a la desoxicitidina humana y se incorpora al ADN humano, lo que lleva a la muerte celular. El hidrocloruro de ancitabina se utiliza principalmente como agente antineoplásico para el tratamiento de la leucemia linfática y otros tipos de cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del hidrocloruro de ancitabina implica varios pasos:

Reacción de acilación: La citidina reacciona con cloruros de acilo de ácido acetilsalicílico para formar acetil ancitabina.

Desprotección: La acetil ancitabina se desprotege en una solución de clorhidrato de metanol para obtener ancitabina.

Reacción de apertura de anillo: La ancitabina se somete a una reacción de apertura de anillo para formar hidrocloruro de citarabina.

Métodos de producción industrial: La producción industrial del hidrocloruro de ancitabina sigue rutas sintéticas similares pero a mayor escala. El proceso garantiza un alto rendimiento y pureza, manteniendo los estándares de seguridad y medioambientales .

Análisis De Reacciones Químicas

Acylation Reaction

Cytidine reacts with acetyl salicylic acyl chloride in acetonitrile or toluene at 72–82°C to form acetyl ancitabine .

| Parameter | Conditions |

|---|---|

| Reactants | Cytidine, acetyl salicylic acyl chloride |

| Solvent | Acetonitrile or toluene |

| Temperature | 72–82°C |

| Reaction Time | 1–2 hours |

| Yield | ~130–134 g per 100 g cytidine |

Deprotection

Acetyl ancitabine undergoes deprotection in methanol hydrochloride solution :

| Parameter | Conditions |

|---|---|

| Reagent | 4M HCl in methanol |

| Temperature | 35–50°C |

| Reaction Time | 20–24 hours |

| Yield | 74–80% |

Open-Loop Reaction

Ancitabine is converted to cytarabine hydrochloride via ring-opening in ammonium hydroxide, followed by salinization :

Metabolic Conversion to Cytarabine

Ancitabine hydrochloride is hydrolyzed in vivo to its active metabolite, cytarabine, through cleavage of the cyclocytidine structure . This reaction is critical for its antineoplastic activity, as cytarabine inhibits DNA polymerase and incorporates into DNA, disrupting replication .

Stability and Degradation

-

Thermal Stability : Degrades into cytarabine under prolonged heating (>80°C) during synthesis .

-

Hydrolytic Stability : Stable in acidic methanol but hydrolyzes in aqueous buffers at physiological pH to release cytarabine .

Reaction Optimization Insights

Key parameters for high-purity synthesis:

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action

Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .

Clinical Efficacy

Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .

Pharmaceutical Development

Formulation Studies

Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .

Cellular Research

Drug Resistance Mechanisms

this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .

Biochemical Assays

The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .

Clinical Trials

Evaluation of New Protocols

this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .

Case Studies and Research Findings

| Study Title | Findings | Year |

|---|---|---|

| Personalized Chemotherapy Profiling Using Cancer Cell Lines | High-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity | 2020 |

| Efficacy of Ancitabine in Combination Therapy | Demonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy | 2021 |

| Mechanisms of Drug Resistance | Identified pathways through which cancer cells develop resistance to ancitabine treatment | 2022 |

Mecanismo De Acción

El hidrocloruro de ancitabina ejerce sus efectos al incorporarse al ADN humano, donde inhibe la síntesis de ADN y provoca la muerte celular. El compuesto se dirige a la ADN polimerasa, una enzima crucial para la replicación del ADN. Al inhibir la ADN polimerasa, el hidrocloruro de ancitabina evita la proliferación de las células cancerosas e induce la apoptosis .

Comparación Con Compuestos Similares

El hidrocloruro de ancitabina se compara con otros compuestos similares, tales como:

Citarabina: El hidrocloruro de ancitabina es un profármaco de citarabina y comparte propiedades antineoplásicas similares.

El hidrocloruro de ancitabina es único por su prolongada vida media y estabilidad, lo que lo convierte en un compuesto valioso en el tratamiento del cáncer .

Actividad Biológica

Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.

Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.

Antineoplastic Activity

Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:

- Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.

- Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .

Antiviral Activity

Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:

- Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .

Pharmacokinetics

The pharmacokinetic profile of ancitabine indicates:

- Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.

- Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:

Clinical Applications

Ancitabine has been utilized in various clinical settings:

- Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.

- Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.

Propiedades

Número CAS |

10212-25-6 |

|---|---|

Fórmula molecular |

C9H12ClN3O4 |

Peso molecular |

261.66 g/mol |

Nombre IUPAC |

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |

Clave InChI |

KZOWNALBTMILAP-NKCNMFRMSA-N |

SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

SMILES isomérico |

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

SMILES canónico |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Key on ui other cas no. |

10212-25-6 |

Vida útil |

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |

Solubilidad |

H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |

Sinónimos |

Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.